![molecular formula C11H11NO B1342226 [2-(2-Furyl)phenyl]methylamine CAS No. 771573-25-2](/img/structure/B1342226.png)

[2-(2-Furyl)phenyl]methylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

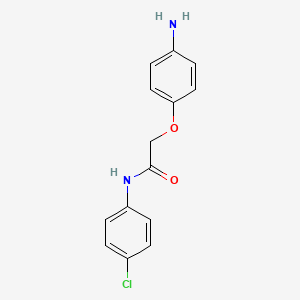

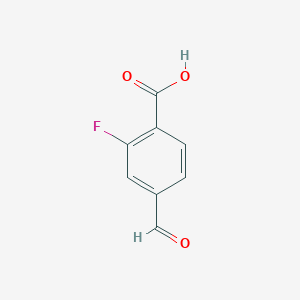

“[2-(2-Furyl)phenyl]methylamine” is an organic compound with the molecular formula C11H11NO . It is also known by other names such as 2-2-furyl phenyl methylamine, 2-furan-2-yl phenyl methanamine, 1-2-furan-2-yl phenyl methanamine, and 2-furan-2-yl-benzylamine .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C (C (=C1)CN)C2=CC=CO2 . The InChI Key for this compound is KUTREPQQCILHIM-UHFFFAOYSA-N .科学的研究の応用

Catalyst Precursors for Polymer Formation

One application involves the use of furyl-substituted compounds as catalyst precursors in the synthesis of elastomeric polypropylene. The synthesis pathway includes the treatment of 2-indanone with 2-lithio-5-methylfuran and subsequent reactions leading to various complexes. These complexes exhibit unique metallocene conformations and are used in catalytic processes to produce elastomeric polypropylene, indicating the potential for such furyl-substituted compounds in polymer synthesis and catalysis (Dreier et al., 2000).

Synthesis of Furfurylamine Derivatives

Another significant application is in the synthesis of 3-substituted furylethylamines, which are previously unknown compounds. The synthesis process involves converting 3-furylcarbaldehyde to 3-cyanofuran and then to 3-acetylfuran, followed by reduction to yield the corresponding furylethylamines. This method showcases the versatility of furyl derivatives in synthesizing novel organic compounds (Шевченко, 2013).

Antileishmanial Activity

Furylphenyl derivatives have also been explored for their biological activity. Specifically, 2-furyl(phenyl)methanol, isolated from Atractilis gummifera rhizome, exhibits notable anti-leishmanial activity. This discovery opens new avenues for the development of therapeutic agents against Leishmania donovani, the causative agent of visceral leishmaniasis (Deiva et al., 2019).

Antidepressant and Anticonvulsant Activities

Further research into the biological effects of furyl-pyrazoline derivatives has identified certain compounds with antidepressant and anticonvulsant activities. These findings are crucial for the development of new therapeutic drugs, highlighting the potential of furyl derivatives in medicinal chemistry (Ozdemir et al., 2007).

Ligand in Alkoxycarbonylation of Alkynes

Furylphenyl derivatives have been used as ligands in the alkoxycarbonylation of terminal alkynes, showcasing their utility in organic synthesis and catalysis. The efficiency of these ligands, particularly in combination with palladium catalysts, demonstrates their relevance in facilitating complex organic reactions (Scrivanti et al., 2001).

Safety and Hazards

作用機序

Mode of Action

It’s known that similar compounds often work by binding to their target proteins and modulating their activity, which can lead to changes in cellular function .

Biochemical Pathways

It’s known that similar compounds can affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-(2-Furyl)phenyl]methylamine. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it can interact with its targets .

生化学分析

Biochemical Properties

[2-(2-Furyl)phenyl]methylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase, which is responsible for the breakdown of monoamines in the body . The interaction between this compound and monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of monoamines. Additionally, this compound may interact with other proteins and biomolecules, influencing various biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . By inhibiting monoamine oxidase, this compound can increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, thereby affecting cell function and communication. This compound also impacts gene expression and cellular metabolism, potentially leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The inhibition of monoamine oxidase is a key mechanism, where the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters, which in turn affect various physiological processes. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions . Studies have shown that this compound remains stable for extended periods when stored properly, but its activity may diminish over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter levels and improved cognitive function . At higher doses, this compound can lead to toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation, leading to the formation of metabolites that can further interact with biochemical pathways. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . Transporters and binding proteins play a crucial role in facilitating the movement of the compound across cellular membranes and within different compartments. The localization and accumulation of this compound can impact its activity and function, influencing its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell.

特性

IUPAC Name |

[2-(furan-2-yl)phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11/h1-7H,8,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTREPQQCILHIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594546 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

771573-25-2 |

Source

|

| Record name | 1-[2-(Furan-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)

![2-Bromo-4-chlorothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1342175.png)